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Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

Cat. No.: B151792 Get Quote

A Technical Guide to (5-Chloro-3-pyridinyl)methanol: Properties, Synthesis, and Applications

Abstract
(5-Chloro-3-pyridinyl)methanol is a halogenated pyridine derivative that serves as a crucial

building block in the synthesis of complex organic molecules. Its unique electronic properties,

stemming from the chloro- and hydroxymethyl- substituents on the pyridine ring, make it a

valuable intermediate in the fields of medicinal chemistry and materials science. This technical

guide provides an in-depth analysis of its chemical and physical properties, outlines a standard

laboratory-scale synthesis, details its reactivity, and discusses its applications, particularly

within drug discovery. The information is intended for researchers, chemists, and professionals

in pharmaceutical development, offering a comprehensive scientific overview.

Compound Identification and Nomenclature
Correctly identifying a chemical compound is the foundation of safe and effective research. (5-
Chloro-3-pyridinyl)methanol is systematically named and cataloged to ensure global

consistency.

IUPAC Name: (5-chloropyridin-3-yl)methanol

CAS Number: 22620-34-4[1]

Molecular Formula: C₆H₆ClNO[1]
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Synonyms: 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol, 5-Chloro-3-

(hydroxymethyl)pyridine[2]

The structure consists of a pyridine ring substituted at the 3-position with a hydroxymethyl

group (-CH₂OH) and at the 5-position with a chlorine atom. The nitrogen atom in the pyridine

ring, along with the chlorine atom, significantly influences the molecule's reactivity and

physicochemical properties.

Caption: Chemical structure of (5-Chloro-3-pyridinyl)methanol.

Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the characterization, handling, and

application of the compound.

Physicochemical Properties
The properties of (5-Chloro-3-pyridinyl)methanol are dictated by its molecular structure: the

polar hydroxymethyl group allows for hydrogen bonding, while the chlorinated pyridine ring

contributes to its overall molecular weight and thermal stability.

Property Value Source(s)

Molecular Weight 143.57 g/mol [1]

Appearance White to off-white solid/powder General Supplier Data

Boiling Point 258.8 °C at 760 mmHg [2]

Melting Point 88 - 92 °C Commercial Supplier Data

Density 1.324 g/cm³ [2]

Flash Point 110.3 °C [2]

Solubility

Soluble in methanol, ethanol,

and other polar organic

solvents.

General Chemical Principles

Spectroscopic Analysis
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Spectroscopic methods provide the definitive structural confirmation of the molecule. While

experimental spectra are lot-dependent, the following describes the expected characteristic

signals.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show four distinct signals in a deuterated solvent like CDCl₃ or DMSO-d₆.

Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The

protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct singlets or

narrow doublets due to small coupling constants. The exact shifts are influenced by the

deshielding effects of the ring nitrogen and the chlorine atom.

Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm. This signal integrates to two

protons.

Hydroxyl Proton (-CH₂OH): A broad singlet whose chemical shift is concentration and

solvent-dependent, often appearing between δ 5.0-5.5 ppm. This signal will exchange with

D₂O.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the functional

groups present in the molecule.

O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range from the methylene

group.

C=C and C=N Stretch: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹

region.

C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1000-

1050 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
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MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would show a

characteristic molecular ion peak (M⁺) at m/z 143 and a significant M+2 peak at m/z 145

(approximately one-third the intensity of M⁺), which is indicative of the presence of a single

chlorine atom. Key fragmentation patterns would include the loss of the hydroxymethyl group

(-CH₂OH) or chlorine.

Synthesis and Manufacturing
The most common and efficient laboratory synthesis of (5-Chloro-3-pyridinyl)methanol
involves the reduction of a corresponding carboxylic acid or its ester derivative.

Primary Synthetic Route: Reduction of 5-Chloronicotinic
Acid Ester
This two-step process begins with the readily available 5-chloronicotinic acid. First, the

carboxylic acid is converted to its ethyl ester to prevent side reactions with the reducing agent.

Second, the ester is selectively reduced to the primary alcohol. The causality for this choice is

that esters are more readily reduced by mild agents like sodium borohydride than the parent

carboxylic acid, offering a high-yield, clean reaction.

5-Chloronicotinic Acid Ethyl 5-Chloronicotinate

  Ethanol (EtOH)
H₂SO₄ (cat.), Reflux   (5-Chloro-3-pyridinyl)methanol

  Sodium Borohydride (NaBH₄)
Methanol (MeOH)  

Click to download full resolution via product page

Caption: Synthetic workflow for (5-Chloro-3-pyridinyl)methanol.

Detailed Experimental Protocol
This protocol is a self-validating system; adherence to these steps ensures a high probability of

success.

Step 1: Synthesis of Ethyl 5-Chloronicotinate

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-

chloronicotinic acid (10.0 g, 63.5 mmol).
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Reagents: Add absolute ethanol (100 mL) followed by the slow, careful addition of

concentrated sulfuric acid (2 mL).

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding

a saturated solution of sodium bicarbonate until effervescence ceases.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic

layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

Purification: Remove the solvent under reduced pressure to yield crude ethyl 5-

chloronicotinate, which can be used directly in the next step.

Step 2: Reduction to (5-Chloro-3-pyridinyl)methanol

Setup: Dissolve the crude ethyl 5-chloronicotinate from Step 1 in methanol (150 mL) in a 500

mL round-bottom flask, and cool the solution to 0 °C in an ice bath.

Reagent Addition: Add sodium borohydride (NaBH₄) (4.8 g, 127 mmol) portion-wise over 30

minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it

is a mild reducing agent that selectively reduces the ester without affecting the pyridine ring

or the chloro-substituent.

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room

temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting

material.

Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.

Purification: Concentrate the mixture under reduced pressure to remove most of the

methanol. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL). Combine

the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to

yield the crude product.
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Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl

acetate/hexane) to obtain pure (5-Chloro-3-pyridinyl)methanol as a white solid.

Chemical Reactivity and Applications
The molecule's reactivity is centered on its two functional groups: the primary alcohol and the

chloro-substituted pyridine ring.

Reactivity Profile
The hydroxyl group and the pyridine ring are the primary sites of chemical reactivity.

(5-Chloro-3-pyridinyl)methanol

5-Chloro-3-pyridinecarboxaldehyde
  Mild Oxidation

(e.g., PCC)  

5-Chloronicotinic Acid

  Strong Oxidation
(e.g., KMnO₄)  

Ester Derivative
(R-CO-O-CH₂-Py-Cl)

  Esterification
(R-COCl, Pyridine)  

Click to download full resolution via product page

Caption: Key reactivity pathways of (5-Chloro-3-pyridinyl)methanol.

Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like Pyridinium

chlorochromate (PCC) will yield the corresponding aldehyde, 5-chloro-3-

pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate

(KMnO₄), will oxidize it fully to 5-chloronicotinic acid.

Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl

chlorides or carboxylic acids (under acidic catalysis) and etherification with alkyl halides

(under basic conditions, e.g., Williamson ether synthesis). This allows for the easy

attachment of various side chains, a common strategy in drug development.
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Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the

electronegativity of the nitrogen atom. This, combined with the electron-withdrawing effect of

the chlorine atom, makes the ring relatively resistant to electrophilic aromatic substitution but

susceptible to nucleophilic aromatic substitution, although conditions for the latter are often

harsh.

Applications in Medicinal Chemistry and Drug Discovery
Halogenated pyridines are a cornerstone of modern medicinal chemistry. The chlorine atom

can increase metabolic stability, improve membrane permeability, and participate in halogen

bonding, which can enhance binding affinity to biological targets. (5-Chloro-3-
pyridinyl)methanol is a key intermediate for introducing the "5-chloropyridin-3-ylmethyl"

moiety into larger molecules.

While not a direct precursor in the most cited syntheses, the closely related structural motif is

central to the structure of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain.

[3][4] The synthesis of Etoricoxib involves building a bipyridine system where one of the rings is

a chloro-substituted pyridine.[5][6][7] The methodologies used to create these complex

pyridine-based structures highlight the importance of functionalized building blocks like (5-
Chloro-3-pyridinyl)methanol and its derivatives in constructing modern pharmaceuticals. Its

general utility is as a versatile building block for creating libraries of compounds for screening in

drug discovery programs.[8]

Safety, Handling, and Storage
As a laboratory chemical, (5-Chloro-3-pyridinyl)methanol requires careful handling. The

following information is based on general safety data for this class of compounds.

GHS Hazard Statements:

Harmful if swallowed (H302).

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).
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Precautionary Measures:

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after

handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye

protection, and face protection.[9]

Response:

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

IF ON SKIN: Wash with plenty of soap and water.[9]

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[9]

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

[10]

Disposal: Dispose of contents/container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[11]

Stability and Storage: The compound is stable under normal laboratory conditions. It should

be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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